molecular formula C27H22O18 B190828 Corilagin CAS No. 23094-69-1

Corilagin

Cat. No. B190828
CAS RN: 23094-69-1
M. Wt: 634.5 g/mol
InChI Key: TUSDEZXZIZRFGC-XIGLUPEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corilagin is an ellagitannin . It was first isolated in 1951 from Dividivi extract and from Caesalpinia coriaria . It can also be found in Alchornea glandulosa and in the leaves of Punica granatum (pomegranate) . It is a weak carbonic anhydrase inhibitor .


Synthesis Analysis

A validated rapid HPLC–PDA method was developed for identification and quantification of five tannin-related constituents including corilagin in the extracts prepared from the bark and fruits of four Terminalia species .


Molecular Structure Analysis

Corilagin’s IUPAC name is [3,5-dihydroxy-2-(3,4,5-trihydroxybenzoyl)oxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-4-yl] 3,4,5-trihydroxybenzoate . Its molecular formula is C27H22O18 .


Chemical Reactions Analysis

Corilagin has been found to inhibit the ROS/TXNIP/NLRP3 pathway, which suppresses inflammasome activation and pyroptosis .


Physical And Chemical Properties Analysis

Corilagin’s molar mass is 634.45 g/mol . It is a polyphenolic tannic acid .

Scientific Research Applications

Anticancer Activity

Corilagin has demonstrated significant potential in the treatment of cancer. It exhibits inhibitory activity against the growth of numerous cancer cells, prompting cell cycle arrest at the G2/M phase and inducing apoptosis . The compound’s ability to generate intracellular reactive oxygen species in breast cancer cell lines is a key mechanism behind its anticancer effects . Additionally, Corilagin has been shown to suppress cholangiocarcinoma growth in animal models .

Hepatoprotective Effects

The hepatoprotective qualities of Corilagin are well-documented. It offers protection against various liver disorders, potentially due to its antioxidant properties . This makes it a valuable compound for further research into treatments for liver diseases.

Anti-inflammatory Properties

Corilagin possesses anti-inflammatory activities, which could be beneficial in the treatment of chronic inflammatory diseases . Its ability to modulate inflammatory pathways suggests its use in pharmacological strategies targeting inflammation-related conditions.

Modulation of EMT in Cancer Progression

Corilagin has been studied for its effects on the epithelial-to-mesenchymal transition (EMT) process, which is crucial in cancer metastasis . It can modulate the Wnt/β-Catenin signaling cascade, thereby repressing EMT and reducing cellular invasion and migration in carcinoma cells .

Antiviral Potential Against COVID-19

Research has indicated that Corilagin could inhibit the adsorption and infection of SARS-CoV-2 on human host cells . This suggests its potential as a drug candidate against COVID-19, highlighting its relevance in current antiviral research.

Anti-tumor Activity in Traditional Medicine

Corilagin has shown promising anti-tumor activity on hepatocellular carcinoma and ovarian cancer in the context of traditional medicine . Its low toxicity toward normal cells and tissues makes it an attractive candidate for developing safer cancer therapies .

Mechanism of Action

Target of Action

Corilagin, a gallotannin identified in several plants, has been found to interact with various targets in the body. It has been shown to bind with plasma serum proteins like human serum albumin (HSA) and α-1-acid glycoprotein (AGP) under physiological conditions . It also targets the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome, which significantly influences atherosclerotic progression . Furthermore, it has been found to interact with key proteins in the MAPK signaling pathway .

Mode of Action

Corilagin’s interaction with its targets leads to various changes in the body. For instance, it has been found to cause an increase in the inhibition growth of inflamed macrophages in a concentration-dependent manner . It also inhibits the activation of both the canonical Smad and non-canonical extracellular-signal-regulated kinase/Akt (protein kinase B) pathways . Furthermore, it effectively inhibits NLRP3 inflammasome activation, consequently diminishing inflammation, macrophage polarization, and pyroptosis .

Biochemical Pathways

Corilagin affects various biochemical pathways. It has been found to downregulate the LOX-1/MyD88/NF-κB pathway, which is associated with antiatherosclerotic effects . It also modulates the TOLL-like receptor signaling pathway and the MAPK signaling pathway .

Result of Action

The molecular and cellular effects of Corilagin’s action are diverse. It has been shown to prompt cell cycle arrest at the G2/M phase and augment apoptosis . It also induces apoptosis and autophagic cell death depending on the production of intracellular reactive oxygen species in breast cancer cell lines . Furthermore, it suppresses cholangiocarcinoma growth and downregulates the expression of Notch1 and mammalian target of rapamycin .

Action Environment

The action, efficacy, and stability of Corilagin can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides and oxidized low-density lipoprotein can affect the anti-inflammatory effect of Corilagin . .

Safety and Hazards

Corilagin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Corilagin has shown potential as an antioxidant in reducing GA dependent on NLRP3 . It could be as effective for RBD/E484K but less effective for the RBD/N501Y and RBD/E484K-N501Y mutants . These discoveries lay the groundwork for future investigations on medications for arthritis, offering fresh approaches for the clinical identification and treatment of this condition .

properties

IUPAC Name

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSDEZXZIZRFGC-XIGLUPEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104707
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corilagin

CAS RN

2088321-44-0, 23094-69-1
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2088321-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Corilagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.